molecular formula C9H6N2OS B8463801 4-Isothiocyanatooxindole

4-Isothiocyanatooxindole

Cat. No.: B8463801
M. Wt: 190.22 g/mol
InChI Key: DKTWGJGQNXLPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanatooxindole is a specialized chemical reagent designed for advanced scientific research and development. This compound integrates the oxindole scaffold, a privileged structure in medicinal chemistry, with a reactive isothiocyanate functional group . The oxindole core is a common motif in bioactive molecules and natural products, while the isothiocyanate group serves as a versatile handle for synthesizing more complex structures . Its primary research application lies in organocatalysis, where it acts as a key building block for the asymmetric synthesis of complex, stereochemically enriched heterocycles . Specifically, isothiocyanato oxindoles are valuable precursors in catalytic cascade reactions, such as aldol/cyclization, Mannich/cyclization, and Michael/cyclization, to construct spirocyclic oxindoles . These spirooxindole frameworks are highly attractive targets in the field of natural product synthesis and pharmaceutical research due to their significant biological activities . Researchers value this reagent for its utility in exploring new chemical space and developing novel therapeutic candidates. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

4-isothiocyanato-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H6N2OS/c12-9-4-6-7(10-5-13)2-1-3-8(6)11-9/h1-3H,4H2,(H,11,12)

InChI Key

DKTWGJGQNXLPCV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2N=C=S)NC1=O

Origin of Product

United States

Synthetic Strategies for 4 Isothiocyanatooxindole

Methodologies for Introducing the Isothiocyanate Group at the C4 Position of the Oxindole (B195798) Core

The construction of 4-isothiocyanatooxindole can be approached through several synthetic paradigms. These range from the direct introduction of the isothiocyanate functionality onto a pre-existing oxindole ring to the synthesis of a suitably functionalized precursor that is then converted to the target compound.

Direct C-H Functionalization Approaches to this compound

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. However, the direct introduction of an isothiocyanate group at the C4 position of the oxindole core is a challenging transformation due to the inherent reactivity of the oxindole nucleus. The C-H bonds on the benzene (B151609) portion of the oxindole are generally less reactive than those at the C3 position of the lactam ring.

While no direct methods for the C4-isothiocyanation of oxindole have been explicitly reported, analogous C-H functionalization reactions on the indole (B1671886) nucleus suggest potential pathways. Transition-metal-catalyzed C-H activation, often guided by a directing group, has been successfully employed for the functionalization of the C4 position of indoles. A hypothetical route could involve the use of a directing group at the N1 or C3 position of the oxindole to facilitate a metal-catalyzed reaction with a thiocyanating agent, which could then be isomerized or converted to the isothiocyanate. However, such a direct approach for this compound remains to be experimentally validated.

Precursor-Based Synthesis and Functional Group Interconversion to this compound

A more established and versatile approach to this compound involves the synthesis of a C4-functionalized oxindole precursor, followed by a functional group interconversion to introduce the isothiocyanate moiety. A key intermediate in this strategy is 4-aminooxindole.

The synthesis of 4-aminooxindole can be achieved from 2-methyl-3-nitroaniline through a multi-step sequence. A patented method describes the protection of the amino group via acetylation, followed by a cyclization reaction to form the indole ring, and subsequent reduction of the nitro group to an amine, yielding 4-aminoindole. biosynth.comgoogle.com

Table 1: Proposed Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline

StepReactantsReagents and ConditionsProduct
1. Acetylation2-Methyl-3-nitroanilineAcetic anhydride, heatN-(2-methyl-3-nitrophenyl)acetamide
2. CyclizationN-(2-methyl-3-nitrophenyl)acetamideN,N-Dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, reflux4-Nitroindole
3. Reduction4-NitroindoleIron powder, hydrochloric acid, ethanol/water4-Aminoindole

With 4-aminoindole in hand, the next crucial step is its conversion to 4-aminooxindole. This can be accomplished through an oxidation reaction. Subsequently, the resulting 4-aminooxindole can be converted to the target this compound. The most common methods for converting a primary aromatic amine to an isothiocyanate involve the use of thiophosgene (CSCl₂) or carbon disulfide (CS₂).

The reaction with thiophosgene is typically carried out in a two-phase system with a base, such as sodium bicarbonate, to neutralize the HCl byproduct. Alternatively, carbon disulfide can be used to form a dithiocarbamate salt in the presence of a base, which is then decomposed to the isothiocyanate using a variety of reagents, including phosgene equivalents, heavy metal salts, or oxidizing agents.

Table 2: Proposed Conversion of 4-Aminooxindole to this compound

MethodReagents and ConditionsIntermediate/Product
Thiophosgene Method4-Aminooxindole, Thiophosgene (CSCl₂), NaHCO₃, CH₂Cl₂/H₂OThis compound
Carbon Disulfide Method4-Aminooxindole, Carbon Disulfide (CS₂), Base (e.g., Et₃N), then a desulfurizing agent (e.g., DCC, T3P®)Dithiocarbamate salt, then this compound

Multicomponent Reactions for this compound Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and convergent approach to complex molecules. While no specific MCR has been reported for the direct assembly of this compound, the principles of MCRs could be applied to construct the oxindole core with the isothiocyanate group or a precursor already in place. For instance, a reaction involving a substituted aniline bearing an isothiocyanate group at the meta-position, a glyoxylate derivative, and a cyclizing agent could potentially lead to the formation of the this compound scaffold. However, the development of such a specific MCR remains a synthetic challenge.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of a stereocenter, typically at the C3 position of the oxindole ring, is of significant interest due to the prevalence of chiral oxindoles in biologically active compounds. The stereoselective synthesis of chiral this compound derivatives can be pursued through asymmetric catalysis or by employing diastereoselective strategies.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, asymmetric catalysis could be employed to introduce a substituent at the C3 position in an enantioselective manner. This would typically involve the reaction of a this compound substrate with an electrophile or a nucleophile in the presence of a chiral catalyst.

A variety of chiral catalysts, including chiral phosphoric acids, cinchona alkaloid derivatives, and transition metal complexes with chiral ligands, have been successfully used in the asymmetric functionalization of the C3 position of other oxindole derivatives. nih.govnih.gov For example, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to a 3-ylidene-4-isothiocyanatooxindole. Alternatively, a chiral metal complex could catalyze the asymmetric alkylation or arylation of the C3 position of this compound.

Table 3: Potential Asymmetric Catalytic Approaches to Chiral this compound Derivatives

Reaction TypeSubstrateReagentChiral Catalyst (Example)Product
Asymmetric Michael Addition3-Ylidene-4-isothiocyanatooxindoleMichael DonorChiral Thiourea (B124793) or Squaramide3-Substituted-4-isothiocyanatooxindole
Asymmetric Friedel-Crafts AlkylationThis compoundNitroalkeneChiral Bis(oxazoline)-Cu(II) complex3-(1-Aryl-2-nitroethyl)-4-isothiocyanatooxindole
Asymmetric Aldol ReactionThis compoundAldehydeChiral Proline Derivative3-(Hydroxyalkyl)-4-isothiocyanatooxindole

The success of these hypothetical reactions would depend on the compatibility of the isothiocyanate group with the reaction conditions and the ability of the chiral catalyst to effectively control the stereochemical outcome.

Diastereoselective Routes to this compound Analogs

Diastereoselective synthesis offers another avenue to chiral this compound analogs, particularly for the construction of spirocyclic systems. Spirooxindoles, which contain a spiro-fused ring at the C3 position, are a prominent class of compounds with diverse biological activities.

A plausible diastereoselective route to a spiro-4-isothiocyanatooxindole could involve a [3+2] cycloaddition reaction between a 3-ylidene-4-isothiocyanatooxindole and an azomethine ylide, generated in situ from an isatin and an amino acid. rsc.org The stereochemical outcome of such a reaction would be influenced by the geometry of the dipolarophile and the dipole, as well as the reaction conditions.

Another diastereoselective approach could be a Michael addition of this compound to a chiral Michael acceptor, or the reaction of a chiral derivative of this compound with an achiral Michael acceptor. The inherent chirality of one of the reactants would direct the formation of a specific diastereomer.

The development of these stereoselective strategies would significantly expand the chemical space accessible for this compound derivatives, providing access to a range of structurally diverse and stereochemically defined compounds for further investigation.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green synthetic methodologies across the chemical industry. In the context of synthesizing this compound, a molecule of interest for various applications, green chemistry principles offer a pathway to reduce environmental impact and enhance process safety. While specific literature on green synthesis for this exact molecule is not extensively detailed, established green approaches for the synthesis of the constituent oxindole ring and the isothiocyanate functional group provide a strong foundation for designing environmentally benign synthetic routes. These strategies focus on the use of greener solvents, alternative reagents, and innovative catalytic systems to minimize waste and avoid hazardous substances.

A significant advancement in the green synthesis of isothiocyanates involves the use of water as a reaction solvent. rsc.orgrsc.org Traditional methods for preparing isothiocyanates often rely on toxic reagents like thiophosgene or carbon disulfide in volatile organic solvents. digitellinc.comtandfonline.com A greener alternative involves the reaction of primary amines with carbon disulfide in an aqueous medium, followed by desulfurization. rsc.orgrsc.org One such method employs sodium persulfate (Na₂S₂O₈) as an efficient desulfurizing agent in water, a process that accommodates a wide range of functional groups. rsc.orgrsc.orgorganic-chemistry.org This approach is not only environmentally friendly due to the use of water but also offers good chemoselectivity under basic conditions. rsc.orgrsc.org Another innovative aqueous method utilizes hydrogen peroxide as a green oxidant for the synthesis of methyl isothiocyanate, further highlighting the move away from hazardous reagents. google.com

Visible-light photocatalysis represents another frontier in the green synthesis of isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org This metal-free approach utilizes a photocatalyst, such as Rose Bengal, and green LED light to drive the reaction under mild conditions. organic-chemistry.org The reaction proceeds efficiently in greener solvents like acetonitrile (B52724) and demonstrates a broad substrate scope. organic-chemistry.org Mechanistic studies suggest a pathway involving the formation of a dithiocarbamate intermediate, followed by a single-electron transfer, showcasing a modern and more sustainable synthetic strategy. organic-chemistry.org

In the realm of the oxindole core, numerous green synthetic protocols have been developed. A key strategy is the utilization of water as a solvent, which can facilitate reactions without the need for a catalyst in some cases. sjp.ac.lkoup.com For instance, the synthesis of 3,3-di(3-indolyl)oxindoles has been achieved in excellent yields in water without any catalyst. oup.com Where catalysts are necessary, the focus has shifted towards heterogeneous catalysts that can be easily recovered and reused, minimizing waste. sjp.ac.lk Examples include graphene oxide and calcite nanoflowers (CaCO₃ NFs), which have been used for the synthesis of various oxindole derivatives with high efficiency and economic viability. sjp.ac.lk Functionalized silica, derived from sources like rice husk ash, has also been employed as a heterogeneous catalyst in solvent-free microwave-assisted synthesis of oxindole derivatives, further enhancing the green credentials of the process. sjp.ac.lk

Continuous-flow synthesis is another green technique that has been applied to the production of oxindoles. acs.org This method, which utilizes a supported N-heterocyclic carbene palladium heterogeneous catalytic system, allows for a waste-minimized process. acs.org The use of greener solvents like cyclopentyl methyl ether (CPME) in such systems further reduces the environmental footprint. acs.org

The following table summarizes various green chemistry approaches applicable to the synthesis of the isothiocyanate and oxindole moieties, which could be adapted for the synthesis of this compound.

Synthetic Step Green Approach Reagents/Conditions Key Advantages Potential Application to this compound Synthesis
Isothiocyanate Formation Aqueous SynthesisPrimary amine, CS₂, Na₂S₂O₈, waterAvoids volatile organic solvents; uses a less hazardous desulfurizing agent. rsc.orgrsc.orgConversion of a 4-aminooxindole precursor in water.
Isothiocyanate Formation Visible-Light PhotocatalysisPrimary amine, CS₂, Rose Bengal, green LED light, acetonitrileMetal-free; mild reaction conditions; uses light as a renewable energy source. organic-chemistry.orgPhotocatalytic conversion of a 4-aminooxindole precursor.
Isothiocyanate Formation Amine-catalyzed SulfurizationIsocyanide, elemental sulfur, catalytic DBU, Cyrene™ or γ-butyrolactone (GBL)Avoids highly toxic reagents like thiophosgene and CS₂; uses a waste product (sulfur). digitellinc.comrsc.orgPotential conversion of a 4-isocyanooxindole precursor.
Oxindole Synthesis Catalyst-Free Aqueous SynthesisIsatins, indoles, pyrrole (B145914), waterEliminates the need for a catalyst; uses a green solvent. sjp.ac.lkoup.comPotential for constructing the oxindole ring of a precursor in water.
Oxindole Synthesis Heterogeneous Catalysis2-oxindoles, aromatic aldehydes, calcite nanoflowers (CaCO₃ NFs)Catalyst is reusable and cost-effective; reduces waste. sjp.ac.lkSynthesis of an oxindole precursor using a recyclable catalyst.
Oxindole Synthesis Continuous-Flow SynthesisN-methyl-2-halo-acetanilides, supported NHC-Pd catalyst, CPME/waterWaste-minimized process; efficient and scalable. acs.orgContinuous production of an oxindole precursor.

Chemical Reactivity and Derivatization of 4 Isothiocyanatooxindole

Reactions of the Isothiocyanate Moiety of 4-Isothiocyanatooxindole

The reactivity of the isothiocyanate group (-N=C=S) in this compound is characterized by the electrophilic nature of the central carbon atom. This electrophilicity drives its reactions with a wide range of nucleophiles and facilitates its participation in cycloaddition reactions.

Nucleophilic Addition Reactions with this compound

The carbon atom of the isothiocyanate group is highly susceptible to attack by nucleophiles, leading to the formation of a variety of derivatives. This reactivity is a cornerstone of the derivatization of this compound. The general mechanism involves the addition of a nucleophile to the central carbon of the -N=C=S group, followed by protonation of the resulting intermediate.

Common nucleophiles that react with isothiocyanates include amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. While specific studies on this compound are limited, the analogous reactivity of other isothiocyanates provides a strong precedent for these transformations. For instance, the reaction of isothiocyanates with primary or secondary amines is a well-established method for the synthesis of N,N'-disubstituted thioureas. Similarly, the addition of alcohols in the presence of a base yields thiocarbamates.

NucleophileProductGeneral Reaction
Primary/Secondary Amine (R₂NH)Thiourea (B124793)This compound + R₂NH → 4-(R₂NC(S)NH)oxindole
Alcohol (ROH)ThiocarbamateThis compound + ROH → 4-(ROC(S)NH)oxindole
Thiol (RSH)DithiocarbamateThis compound + RSH → 4-(RSC(S)NH)oxindole

Cycloaddition Reactions Involving this compound as a Dipolarophile or Dienophile

The C=S double bond within the isothiocyanate moiety of this compound can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile to construct various heterocyclic rings. This reactivity is particularly valuable for the synthesis of spirocyclic oxindoles, a class of compounds with significant biological activity.

In [3+2] cycloaddition reactions, the isothiocyanate group of this compound can react with 1,3-dipoles. A notable example is the reaction with azomethine ylides, which are commonly generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. This reaction leads to the formation of five-membered heterocyclic rings, specifically thiopyrrolidine derivatives spiro-fused to the oxindole (B195798) core. While research has focused on 3-isothiocyanatooxindoles in this context, the same principle applies to the 4-isomer, where the isothiocyanate acts as the dipolarophile. rsc.org

The reaction of 3-isothiocyanato oxindoles with azomethine ylides, for example, has been shown to produce structurally diverse dispirocyclic thiopyrrolidineoxindoles through a cascade Michael/cyclization process. rsc.org This highlights the potential of the isothiocyanate moiety within the oxindole framework to serve as a key building block in the construction of complex spiro-heterocycles.

The isothiocyanate group can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, this compound would react with a conjugated diene. The C=S double bond of the isothiocyanate serves as the 2π component, reacting with the 4π system of the diene to form a six-membered heterocyclic ring.

Furthermore, isocyanides, which are electronically similar to isothiocyanates, are known to participate in formal [4+1] cycloaddition reactions with various electrophilic substrates. This suggests that this compound could potentially undergo similar transformations to yield five-membered rings.

Cascade reactions, also known as tandem or domino reactions, involving this compound offer an efficient pathway to complex polycyclic structures in a single synthetic operation. Research on 3-isothiocyanato oxindoles has demonstrated their utility in asymmetric domino Michael-cyclization reactions with unsaturated pyrazolones, catalyzed by chiral tertiary amine thiourea catalysts. rsc.org These reactions lead to the formation of spirocyclic oxindoles bearing multiple stereocenters with high stereocontrol. rsc.org A similar reactivity pattern can be anticipated for this compound, where the initial Michael addition of a nucleophile to an acceptor would be followed by an intramolecular cyclization involving the isothiocyanate group.

For instance, the reaction of 3-isothiocyanatooxindoles with nitro olefins in the presence of an organocatalyst can initiate a cascade Michael addition/cyclization sequence to afford multi-functionalized tetracyclic spirooxindoles. rsc.org

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that can react with the electrophilic carbon of the isothiocyanate group in this compound. The addition of these reagents to the C=S double bond would initially form a metallated thioamide intermediate. Subsequent workup, typically with an acid, would lead to the formation of thioamides.

The general reaction with an organolithium reagent (RLi) can be depicted as follows: this compound + RLi → Intermediate → 4-(RC(S)NH)oxindole

Similarly, Grignard reagents (RMgX) would react in an analogous fashion to afford the corresponding thioamides after hydrolysis of the intermediate magnesium salt. These reactions provide a direct route to introduce a wide variety of organic substituents at the carbon of the original isothiocyanate group, further expanding the synthetic utility of this compound.

Modifications of the Oxindole Ring System of this compound

The oxindole core is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in drug discovery. nih.gov For this compound, modifications to the oxindole ring system can be directed at the nitrogen atom or other positions on the heterocyclic core, offering pathways to a diverse range of derivatives.

N-Substitution Strategies for this compound

The nitrogen atom of the oxindole ring is a common site for substitution, allowing for the introduction of various groups that can modulate the molecule's physicochemical properties. The primary strategies for N-substitution are N-alkylation and N-acylation.

N-Alkylation: This process involves the addition of an alkyl group to the nitrogen atom. The reaction typically proceeds by deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl halide. A variety of bases and alkylating agents can be employed, allowing for significant structural diversity. For instance, iron-catalyzed N-alkylation of indolines (the reduced form of indoles) with alcohols has been shown to be an efficient method. nih.gov This can be followed by oxidation to yield the N-alkylated indole (B1671886) derivative. nih.gov Another approach utilizes dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) for methylation and benzylation, respectively. google.com The compatibility of the isothiocyanate group with these conditions is a critical consideration, as isothiocyanates can react with strong nucleophiles. However, under carefully controlled basic conditions, selective N-alkylation should be achievable.

N-Acylation: The introduction of an acyl group at the indole nitrogen is another key modification. This transformation often requires the use of reactive acylating agents like acyl chlorides or anhydrides. nih.govdicp.ac.cn Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles in the presence of a base such as cesium carbonate. nih.gov A dehydrogenative coupling approach catalyzed by tetrapropylammonium perruthenate (TPAP) allows for the direct N-acylation of indoles using primary alcohols, which are oxidized in situ to the corresponding aldehyde and then coupled. nih.gov

The following table summarizes common N-substitution strategies that could be applied to this compound.

Strategy Reagents Typical Conditions Potential Products
N-AlkylationAlkyl halides, Base (e.g., NaH, K2CO3)Anhydrous solvent (e.g., DMF, THF)N-Alkyl-4-isothiocyanatooxindoles
N-AlkylationAlcohols, Iron catalystTrifluoroethanolN-Alkyl-4-isothiocyanatooxindoles
N-AcylationAcyl chlorides, Base (e.g., Pyridine, Et3N)Aprotic solvent (e.g., DCM, THF)N-Acyl-4-isothiocyanatooxindoles
N-AcylationCarboxylic acids, Boric acidHigh-boiling solvent (e.g., mesitylene), refluxN-Acyl-4-isothiocyanatooxindoles clockss.org
N-AcylationPrimary alcohols, TPAP, NMOMolecular sieves, CH2Cl2N-Acyl-4-isothiocyanatooxindoles nih.gov

This table presents generalized strategies for N-substitution of oxindoles. The reactivity of the isothiocyanate group must be considered for each specific reaction.

Further Functionalization of the Oxindole Core in this compound Derivatives

Beyond N-substitution, the oxindole core offers other positions for functionalization, most notably the C3 position, which bears a reactive methylene group.

One of the most powerful reactions for modifying the C3 position is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of the active methylene group at C3 with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt. wikipedia.orgnih.gov This leads to the formation of a C3-alkylidene-substituted oxindole, introducing a new point of diversity. The reaction is versatile and can be used to synthesize a wide range of derivatives. organic-chemistry.orgrsc.org For example, the condensation of isatins (indole-2,3-diones) with malononitrile, a Knoevenagel-type reaction, can be efficiently catalyzed by molecular iodine. researchgate.net

Direct C-H functionalization at the C3 position is another advanced strategy. chim.itnih.gov This can involve cross-dehydrogenative coupling (CDC) reactions to form C-C bonds. For instance, Fe-catalyzed cross-dehydrogenative arylation of 3-substituted oxindoles with electron-rich aromatic compounds has been developed using aerobic oxygen as the oxidant. chim.it Electrochemical methods have also been employed for the direct C-H functionalization of oxindoles, allowing them to act as electrophiles in a process known as Umpolung reactivity. nih.gov

Derivatization Strategies for Structural Elucidation and Library Synthesis of this compound Analogs

The isothiocyanate group is a key functional handle for the derivatization of this compound. Its reactivity towards nucleophiles allows for the straightforward synthesis of analogs for various research purposes.

Covalent Derivatization for Enhanced Research Utility

The electrophilic carbon atom of the isothiocyanate group readily reacts with primary and secondary amines to form substituted thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions. By reacting this compound with a library of diverse amines, a large collection of thiourea analogs can be rapidly synthesized. These analogs can be used to explore structure-activity relationships (SAR) in biological assays.

Similarly, reaction with alcohols and thiols can yield thionocarbamate and dithiocarbamate derivatives, respectively, further expanding the chemical space accessible from this starting material. These covalent modifications are fundamental for creating libraries of compounds for high-throughput screening.

The following table outlines potential covalent derivatization reactions of the isothiocyanate group.

Nucleophile Reagent Type Resulting Linkage Product Class
R-NH2Primary AmineThioureaN-substituted thioureas
R2NHSecondary AmineThioureaN,N-disubstituted thioureas
R-OHAlcoholThionocarbamateO-alkyl thionocarbamates
R-SHThiolDithiocarbamateS-alkyl dithiocarbamates

Non-Covalent Derivatization for Molecular Probes

While covalent derivatization focuses on forming new chemical bonds, non-covalent strategies aim to modify the properties of a molecule through interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. nih.gov These approaches are particularly relevant in the development of molecular probes. thermofisher.com

For this compound, analogs can be designed to act as fluorescent probes. The oxindole scaffold is part of many fluorescent molecules. For example, 4-hydroxyindole fused isocoumarin derivatives have been shown to exhibit fluorescence properties and act as "turn-off" sensors for metal ions like Cu²⁺ and Fe³⁺. rsc.orgresearchgate.net By synthesizing derivatives of this compound that incorporate fluorophores or by designing molecules where the intrinsic fluorescence of the oxindole core is modulated by binding to a target, molecular probes for biological imaging and sensing can be developed.

Another non-covalent approach is the formation of cocrystals. nih.gov A cocrystal is a multi-component crystal held together by non-covalent interactions. nih.gov By co-crystallizing this compound or its derivatives with other molecules (coformers), it is possible to modify its physical properties, such as solubility and stability, which can be advantageous for biological testing and material science applications. nih.gov

Theoretical and Computational Studies on 4 Isothiocyanatooxindole

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Isothiocyanatooxindole

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

DFT Studies on Reaction Pathways and Transition States Involving this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A study in this area would model potential chemical reactions involving this compound. Researchers would calculate the energy of reactants, products, and intermediate transition states to map out the most likely reaction pathways. This analysis provides insights into reaction kinetics and mechanisms at a molecular level. However, no specific DFT studies detailing reaction pathways for this compound have been published.

Conformational Analysis of this compound and Its Derivatives

This subsection would involve computational screening of the possible three-dimensional arrangements (conformations) of this compound. By calculating the potential energy of different conformers, the most stable, low-energy structures can be identified. This is crucial as the conformation of a molecule often influences its biological activity. Such a study for this compound has not been found in the literature.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD study of this compound would typically involve placing the molecule in a simulated environment, such as a solvent or near a biological macromolecule like a protein, and observing its dynamic behavior. These simulations can reveal how the molecule interacts with its surroundings, its stability, and how it might bind to a biological target. No specific MD simulation studies for this compound are currently available.

In Silico Prediction of Potential Molecular Interactions for this compound

In silico methods use computer simulations to predict molecular interactions, which is a key step in drug discovery and materials science.

Ligand-Protein Docking Studies with this compound (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, this compound (the ligand) would be docked into the binding site of a target protein. The results would predict the binding mode and affinity, offering a hypothesis for its mechanism of action. Literature searches did not yield any specific ligand-protein docking studies performed with this compound.

Pharmacophore Modeling Based on this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for the this compound scaffold would involve identifying the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for its hypothetical biological activity. This model could then be used to screen virtual libraries for other compounds with similar features. No such pharmacophore models based on this specific scaffold have been reported.

Mechanistic Investigations of 4 Isothiocyanatooxindole and Its Derivatives

Elucidation of Reaction Mechanisms in 4-Isothiocyanatooxindole Transformations

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound transformations are not extensively available in publicly accessible scientific literature. While the isothiocyanate functional group is known to participate in various reactions, such as nucleophilic additions, and oxindoles can undergo a range of chemical transformations, specific mechanistic investigations for the bifunctional this compound molecule have not been a significant focus of published research. General reaction schemes for isothiocyanates often involve the electrophilic carbon of the -N=C=S group being attacked by nucleophiles. For instance, the reaction with amines yields thioureas, and with alcohols, it produces thiocarbamates. However, without specific studies on this compound, it is not possible to detail the precise electronic and steric influences of the oxindole (B195798) ring on these transformations or to describe the mechanisms of reactions involving the oxindole moiety itself in this specific context.

Exploration of Biological Target Identification and Engagement for this compound (Pre-clinical, Non-human Focus)

Comprehensive biological target identification and engagement studies specifically for this compound are not well-documented in the available scientific literature. While isothiocyanates as a class are known to interact with various biological molecules, primarily through the electrophilic carbon of the isothiocyanate group reacting with nucleophilic residues on proteins, specific targets for the this compound compound have not been explicitly identified or characterized.

Enzymatic Inhibition or Activation Studies with this compound in Cell-Free Systems

There is a lack of specific data from cell-free enzymatic inhibition or activation assays for this compound in the public domain. Although many isothiocyanate-containing compounds have been investigated as enzyme inhibitors, with their activity often attributed to the covalent modification of cysteine residues in enzyme active sites, specific IC50 or Ki values for the interaction of this compound with particular enzymes are not reported. Therefore, a detailed profile of its enzymatic inhibition or activation is not available.

Receptor Binding Profiling of this compound Analogs (Excluding Human Clinical Data)

A receptor binding profile for this compound or its close analogs is not available in the scientific literature. Radioligand binding assays or other biophysical methods to determine the affinity of this compound for a panel of receptors have not been published. Consequently, its selectivity and potential off-target effects at the receptor level remain uncharacterized.

Cellular Pathway Modulation by this compound in in vitro Models

Specific studies detailing the modulation of cellular pathways by this compound in in vitro models are not present in the available literature. While the broader class of isothiocyanates is known to affect various cellular signaling pathways, including those involved in apoptosis, cell cycle regulation, and oxidative stress response, the specific effects of the this compound structure on these pathways have not been investigated or reported.

Structure-Activity Relationship (SAR) Studies for this compound

Systematic structure-activity relationship (SAR) studies focusing on this compound and its derivatives are not described in the current body of scientific literature. Such studies would typically involve the synthesis of a series of analogs with modifications at various positions of the oxindole ring and potentially altering the isothiocyanate linker, followed by biological evaluation to determine how these structural changes affect a particular biological activity. The absence of such studies means that the key structural features of the this compound scaffold responsible for any potential biological activity have not been elucidated.

Advanced Analytical Methodologies for 4 Isothiocyanatooxindole Research

Chromatographic Techniques for Separation and Quantification of 4-Isothiocyanatooxindole

Chromatography is an essential tool for isolating this compound from complex mixtures, such as reaction media or biological matrices. The choice between liquid and gas chromatography is typically dictated by the compound's physicochemical properties, including polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of isothiocyanates and indole-containing compounds due to its versatility and applicability to non-volatile and thermally sensitive molecules. mdpi.com The development of a robust HPLC method for this compound involves a systematic process of selecting and optimizing various parameters to achieve the desired separation and quantification. thermofisher.comyoutube.com

The process typically begins with method scouting, where different stationary phases (columns) and mobile phase compositions are screened. thermofisher.comyoutube.com For a molecule like this compound, which possesses both polar (oxindole) and non-polar characteristics, reversed-phase (RP) chromatography is the most common approach. A C18 column is often the first choice due to its wide applicability. nih.govmdpi.com

Method optimization follows, involving fine-tuning the mobile phase composition (e.g., the ratio of an organic solvent like acetonitrile (B52724) or methanol (B129727) to water), pH, and column temperature to achieve optimal resolution, peak shape, and analysis time. youtube.comresearchgate.net Given the presence of the oxindole (B195798) ring, a chromophore, UV detection is a suitable and widely used detection method for this class of compounds. mdpi.com

A typical validated HPLC method would be characterized by its selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Stationary Phase Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds. nih.govscholarsresearchlibrary.com
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Acetonitrile is a common organic modifier; formic acid helps to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV-Vis Diode Array Detector (DAD) at ~254 nmThe oxindole moiety contains a strong chromophore suitable for UV detection.

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. nih.govcabidigitallibrary.org Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation of the oxindole and isothiocyanate groups at the high temperatures required for elution.

Therefore, GC analysis typically requires a derivatization step to convert the analyte into a more volatile and stable form. nih.govmdpi.com For isothiocyanates, a common approach is to react them with ammonia (B1221849) or an amine to form thiourea (B124793) derivatives, or with a thiol like 1,2-benzenedithiol. mdpi.comnih.gov These derivatives often exhibit improved chromatographic behavior and thermal stability.

Once derivatized, the compound can be analyzed using GC coupled with a detector, most commonly a mass spectrometer (GC-MS), which provides both separation and structural information. nih.govmdpi.com The development of a GC method involves optimizing the injector temperature, the oven temperature program, and the carrier gas flow rate to ensure efficient separation of the derivative from other components in the sample. cabidigitallibrary.org

Table 2: Representative GC-MS Parameters for Analysis of a this compound Derivative

ParameterConditionRationale
Derivatization Agent Ammonia or 1,2-BenzenedithiolTo increase volatility and thermal stability for GC analysis. mdpi.com
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)A common, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas standard for GC-MS.
Injector Temperature 250 °CEnsures rapid volatilization of the derivative without degradation.
Oven Program Start at 70°C, ramp to 280°C at 10°C/min, hold for 5 minA temperature gradient is necessary to elute compounds with different volatilities.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for definitive identification.

Spectroscopic Characterization of this compound and Its Reaction Products

Spectroscopy involves the interaction of electromagnetic radiation with the molecule, providing detailed information about its structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. thieme-connect.de

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The aromatic protons on the oxindole ring would appear as distinct multiplets in the aromatic region (~7.0-8.0 ppm), while the proton on the carbon bearing the isothiocyanate group would likely appear as a singlet or doublet further upfield.

¹³C NMR spectroscopy provides information about the carbon skeleton. A key feature in the ¹³C NMR spectrum of isothiocyanates is the signal for the carbon atom of the -N=C=S group. This signal is often very broad and of low intensity, sometimes to the point of being nearly silent, due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the molecule's structural flexibility. glaserchemgroup.com This characteristic can be a diagnostic indicator of the isothiocyanate functionality.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-H7.0 - 7.8 (multiplets)110 - 135Specific shifts and coupling patterns depend on substitution.
C=O-~175Characteristic chemical shift for an amide carbonyl carbon.
C-N (ring)-~140Quaternary carbon adjacent to the amide nitrogen.
C-C=O (ring)-~125Quaternary carbon of the benzene (B151609) ring fused to the pyrrolidone ring.
CH-NCS~5.0 (singlet)~55Shift is influenced by the adjacent nitrogen and isothiocyanate group.
N=C =S-~130 (broad)The isothiocyanate carbon signal is characteristically broad and weak. glaserchemgroup.com
N-H~8.5 (broad singlet)-The amide proton signal is often broad and its position is solvent-dependent.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition, and offers structural insights through the analysis of fragmentation patterns. ncsu.edu

For this compound (C₉H₆N₂OS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern, typically induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), reveals characteristic neutral losses and fragment ions. libretexts.org The fragmentation of this compound would likely involve cleavage of the isothiocyanate group, loss of carbon monoxide from the lactam ring, and other ring fissions. miamioh.edu Analyzing these fragments helps to confirm the connectivity of the molecule's constituent parts. youtube.comresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Nominal)Proposed FragmentFormula of Lost Neutral
190[M]⁺ (Molecular Ion)-
162[M - CO]⁺CO
132[M - NCS]⁺NCS
104[M - NCS - CO]⁺NCS, CO

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. The most diagnostic peak would be the strong, sharp, and intense asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which appears in a relatively uncongested region of the spectrum. researchgate.netnist.gov

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (amide)Stretch3100 - 3300
C-H (aromatic)Stretch3000 - 3100
N=C=S (isothiocyanate)Asymmetric Stretch2000 - 2200 (strong, sharp)
C=O (amide)Stretch1680 - 1720 (strong)
C=C (aromatic)Stretch1450 - 1600

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. bioglobax.com This technique is particularly useful for compounds containing chromophores, which are typically conjugated π systems. libretexts.org The oxindole ring system in this compound is a significant chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used for quantification (following the Beer-Lambert law) and as a diagnostic feature. nihs.go.jpnih.govresearchgate.net The exact position of λmax can be influenced by the solvent and the substitution on the aromatic ring.

Validation of Analytical Procedures for this compound Research

The validation of analytical procedures is a critical component of scientific research, ensuring that the data generated are reliable, reproducible, and fit for their intended purpose. In the context of this compound research, robust analytical method validation is imperative for accurate quantification in various matrices, be it for in vitro assays or complex biological samples. The validation process demonstrates that a specific method will consistently produce results that meet predetermined acceptance criteria. Method validation for this compound generally adheres to the guidelines established by the International Council for Harmonisation (ICH). fda.goveuropa.eufda.govich.orgeuropa.eu

Key performance parameters are evaluated to ensure the suitability of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of isothiocyanates. nih.govnih.govresearchgate.netuantwerpen.beuantwerpen.be These parameters for this compound would typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the compound of interest and not from its precursors or metabolic byproducts.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. uantwerpen.be For quantitative applications, a linear relationship between the concentration of this compound and the instrumental response would be established.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a known amount of this compound into a blank matrix.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). europa.eu

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following interactive table summarizes the typical validation parameters and their acceptance criteria for an HPLC-based analytical method for this compound, based on general practices for related isothiocyanates. nih.govuantwerpen.be

Validation Parameter Description Typical Acceptance Criteria for Isothiocyanate Analysis
Specificity Ability to differentiate and quantify the analyte amidst other components.No interference at the retention time of this compound.
Linearity (r²) Correlation coefficient of the calibration curve.r² ≥ 0.995
Range Concentration interval where the method is precise, accurate, and linear.Dependent on the specific application (e.g., 1-100 µg/mL).
Accuracy (% Recovery) Closeness of the measured value to the true value.98.0% - 102.0%
Precision (% RSD) Degree of scatter between a series of measurements.Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
Limit of Detection (LOD) Lowest detectable analyte concentration.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest quantifiable analyte concentration.Signal-to-Noise ratio of 10:1.

Advanced Detection and Imaging Techniques in this compound Research

Recent advancements in analytical and imaging technologies offer powerful tools to investigate the biological activities of this compound at the cellular and subcellular levels. These techniques provide enhanced sensitivity, specificity, and spatial resolution, enabling a deeper understanding of its mechanisms of action.

Fluorescence Microscopy is a key technique that can leverage the intrinsic fluorescence of the oxindole moiety in this compound. While many biological molecules are not fluorescent, the unique photophysical properties of certain structures, like the indole (B1671886) core, can be exploited for imaging. nih.gov The isothiocyanate group allows for covalent binding to cellular targets, such as proteins, potentially modulating the fluorescence properties of the oxindole core upon binding. This could enable the visualization of its distribution within cells and tissues. Techniques like confocal microscopy could provide high-resolution, three-dimensional images of its localization. The fluorescence of isothiocyanate-labeled compounds, such as fluorescein (B123965) isothiocyanate (FITC), has been widely used for immunofluorescence labeling and imaging. nih.govgrafiati.com

Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the spatial mapping of molecules in biological tissues. While not yet specifically reported for this compound, MSI has been employed to study the distribution of other small molecules in tissues. This technique could potentially be used to visualize the distribution of this compound and its metabolites within a tumor microenvironment, providing valuable information on its delivery and metabolism at the site of action. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI could be particularly useful.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. nih.gov It has been successfully applied to the analysis of various isothiocyanates and their metabolites. mdpi.comacs.org The development of a validated LC-MS/MS method would be crucial for pharmacokinetic studies of this compound, allowing for the determination of its absorption, distribution, metabolism, and excretion (ADME) profile. The use of derivatization agents can further enhance the sensitivity and specificity of LC-MS/MS methods for isothiocyanates. acs.org

Advanced Imaging Modalities in Preclinical Research , such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), could be adapted to study the effects of this compound. nih.govresearchgate.net For instance, functional MRI techniques could be used to non-invasively monitor changes in tumor physiology in response to treatment. While these techniques would not directly visualize the compound, they can provide valuable insights into its biological effects in vivo.

The following interactive table compares these advanced techniques and their potential applications in this compound research.

Technique Principle Potential Application for this compound Research Advantages Limitations
Fluorescence Microscopy Detection of fluorescent signals from the intrinsic oxindole moiety or a fluorescent tag.Cellular and subcellular localization, target engagement studies.High spatial resolution, live-cell imaging capabilities.Potential for phototoxicity and photobleaching; requires fluorescent properties.
Mass Spectrometry Imaging (MSI) Label-free mapping of the spatial distribution of molecules based on their mass-to-charge ratio.Visualization of drug and metabolite distribution in tissues.Label-free, high molecular specificity.Limited spatial resolution compared to microscopy, complex data analysis.
LC-MS/MS Separation by liquid chromatography followed by mass analysis for highly sensitive quantification.Pharmacokinetic studies, metabolite identification and quantification.High sensitivity and specificity, quantitative.Does not provide spatial information.
Advanced In Vivo Imaging (MRI, PET) Non-invasive imaging of anatomical structures and physiological processes.Monitoring of therapeutic response and pharmacodynamic effects in preclinical models.Non-invasive, longitudinal studies possible.Indirect detection of the compound, lower resolution than microscopy.

Future Perspectives and Research Challenges for 4 Isothiocyanatooxindole

Development of Novel Synthetic Routes to Diverse 4-Isothiocyanatooxindole Scaffolds

A primary challenge in the study of this compound is the development of efficient and versatile synthetic routes. Currently, there is a lack of established protocols for the synthesis of this specific compound. Future research will need to focus on multi-step sequences, likely beginning with the synthesis of a 4-aminooxindole precursor.

The synthesis of functionalized oxindole (B195798) cores is an active area of research, with various methods being developed, including palladium-catalyzed cyclizations and intramolecular α-arylations. rsc.orgorganic-chemistry.org A key challenge will be the regioselective introduction of a nitro group at the 4-position of the oxindole ring, which can then be reduced to the corresponding amine. The synthesis of 4-aminoindole, a related precursor, has been achieved through a multi-step process involving acetyl protection, cyclization, and nitro reduction. google.com

Once 4-aminooxindole is obtained, its conversion to this compound presents another synthetic hurdle. While numerous methods exist for converting primary amines to isothiocyanates, the choice of reagent will be crucial to ensure compatibility with the oxindole core. nih.govresearchgate.netgoogle.com Traditional methods often employ harsh reagents like thiophosgene, which may not be suitable for a potentially sensitive scaffold. researchgate.net Milder, one-pot procedures using reagents like carbon disulfide followed by a desulfurization agent are promising alternatives. nih.gov

Future research should aim to develop a streamlined and scalable synthesis that allows for the introduction of diversity at various positions of the oxindole scaffold. This would enable the creation of a library of this compound derivatives for further investigation.

Table 1: Potential Synthetic Strategies for this compound

StepReactionKey ConsiderationsPotential Reagents
1Synthesis of 4-NitrooxindoleRegioselectivity, yieldNitrating agents (e.g., HNO₃/H₂SO₄) on a pre-formed oxindole
2Reduction of Nitro GroupChemoselectivity, avoiding over-reductionReducing agents (e.g., Fe/HCl, SnCl₂/HCl, catalytic hydrogenation)
3Conversion to IsothiocyanateMild reaction conditions, compatibility with oxindoleThiophosgene, CS₂ with a desulfurization agent (e.g., TCT)

In-Depth Mechanistic Understanding of this compound Reactivity

The isothiocyanate group is a potent electrophile that readily reacts with a variety of nucleophiles, most notably primary and secondary amines to form thioureas, and thiols to form dithiocarbamates. nih.govarkat-usa.org The reactivity of the isothiocyanate is influenced by the electronic nature of the group attached to it. The oxindole scaffold, with its electron-rich aromatic ring and lactam functionality, is expected to modulate the electrophilicity of the isothiocyanate group at the 4-position.

A significant research challenge will be to quantitatively assess the reactivity of this compound with a panel of biologically relevant nucleophiles, such as the side chains of cysteine and lysine (B10760008). nih.gov Kinetic studies will be essential to determine the rate constants for these reactions and to understand how factors such as pH and solvent polarity influence the reaction rates.

Furthermore, the potential for intramolecular reactions or rearrangements involving the oxindole nitrogen or carbonyl group should be investigated. Understanding the stability of the this compound scaffold under various conditions will be crucial for its application as a chemical probe.

Table 2: Expected Reactivity of this compound with Biological Nucleophiles

NucleophileAmino AcidExpected ProductPotential for Reaction
ThiolCysteineDithiocarbamateHigh
AmineLysine (ε-amino group)Thiourea (B124793)Moderate to High
AmineN-terminal amino groupThioureaModerate to High
HydroxylSerine, ThreonineThiocarbamate (less favorable)Low

Application of this compound as Chemical Probes for Biological Discovery (Non-therapeutic Focus)

The covalent and often irreversible nature of the reaction between isothiocyanates and protein nucleophiles makes this compound an attractive candidate for development as a chemical probe. nih.gov Such probes can be used to identify and study the function of proteins in their native biological context, without a primary therapeutic goal.

A key area of future research will be the design and synthesis of this compound-based probes that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. These tagged probes would enable the visualization and isolation of protein targets that have been covalently modified by the oxindole scaffold. The oxindole core itself can serve as a recognition element, potentially directing the reactive isothiocyanate group to specific protein binding sites. repec.org

The challenge lies in designing probes with appropriate selectivity. While isothiocyanates can react with numerous proteins, achieving labeling of a specific protein or a subset of proteins is a significant hurdle. This will likely require the synthesis and screening of a library of this compound derivatives with varying substituents on the oxindole ring to optimize binding affinity and selectivity for a target of interest.

Integration of Computational and Experimental Approaches for this compound Studies

Given the novelty of this compound, computational modeling will be an invaluable tool to guide experimental work and accelerate the understanding of its properties. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, electrophilicity of the isothiocyanate carbon, and the stability of different conformers of the molecule. These calculations can provide insights into its reactivity and help in the design of synthetic routes.

Molecular docking simulations can be used to predict potential protein targets of this compound. nih.govnih.gov By docking the molecule into the binding sites of various proteins, it may be possible to identify proteins for which the oxindole scaffold has a high binding affinity and where a nucleophilic residue is in close proximity to the isothiocyanate group, suggesting a high probability of covalent modification.

The integration of these computational predictions with experimental validation is a key future direction. For example, proteins identified through in silico screening can be tested for covalent modification by this compound using biochemical assays and mass spectrometry. This synergistic approach will be crucial for efficiently exploring the chemical space and biological potential of this novel compound.

Table 3: Potential Computational and Experimental Workflow for this compound Research

StepApproachObjectiveExpected Outcome
1ComputationalDFT CalculationsPrediction of reactivity, stability, and spectral properties.
2ComputationalMolecular DockingIdentification of potential protein targets.
3ExperimentalSynthesis and CharacterizationDevelopment of a reliable synthetic route and full characterization of the compound.
4ExperimentalReactivity StudiesDetermination of reaction kinetics with key nucleophiles.
5ExperimentalProteomic ProfilingIdentification of protein targets in a cellular context using tagged probes.
6IntegratedIterative Design and TestingOptimization of the oxindole scaffold for improved selectivity and properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isothiocyanatooxindole, and how can purity be verified?

  • Methodology : Use nucleophilic substitution reactions with oxindole derivatives and thiocyanate precursors. Monitor reaction progress via TLC (Rf comparison) and characterize products using 1H^1H-NMR (e.g., singlet for NH at δ 10–12 ppm) and IR (N=C=S stretch at ~2050 cm1^{-1}) . Purity can be confirmed via HPLC (≥95% purity threshold) and elemental analysis (C, H, N, S within 0.4% of theoretical values).

Q. How do solvent polarity and temperature influence the stability of this compound during synthesis?

  • Methodology : Conduct stability assays in solvents like DCM, THF, and DMF at 25°C, 40°C, and 60°C. Use UV-Vis spectroscopy (λmax ~270 nm) to track degradation over 24–72 hours. Compare half-life (t1/2t_{1/2}) values and identify degradation byproducts via LC-MS .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

  • Methodology : Combine 13C^{13}C-NMR (C=S signal at ~130 ppm) and HRMS (exact mass ±2 ppm deviation). Cross-validate with X-ray crystallography for unambiguous confirmation of the isothiocyanate moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electron density at the isothiocyanate group. Compare Fukui indices for electrophilic sites with experimental kinetic data (e.g., second-order rate constants with amines) .

Q. What strategies resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodology : Standardize assays using identical cell passage numbers, incubation times, and controls. Employ dose-response curves (IC50_{50}) with error bars (±SEM) and statistical tests (ANOVA, p<0.05). Validate off-target effects via siRNA knockdown or proteomic profiling .

Q. How does the steric environment of this compound affect its selectivity in protein-binding studies?

  • Methodology : Use SPR (surface plasmon resonance) to measure binding kinetics (konk_{on}, koffk_{off}) with mutated protein variants. Correlate with molecular docking simulations (AutoDock Vina) to identify key hydrophobic interactions .

Q. What experimental designs mitigate batch-to-batch variability in this compound-based pharmacological assays?

  • Methodology : Implement strict QC protocols:

  • Synthesis : Use controlled atmosphere reactors (N2_2) and in-line FTIR for real-time monitoring.
  • Assays : Include internal standards (e.g., deuterated analogs) in LC-MS workflows and normalize data to positive/negative controls .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability or meta-analysis frameworks (e.g., RevMan) to harmonize conflicting results .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.